Diphenylimidazoline

Neuropeptide Y NPY5 Receptor Obesity

Diphenylimidazoline (CAS 172491-75-7) is the unadorned 4,5-diphenyl-4,5-dihydro-1H-imidazole scaffold—the defining pharmacophore of Nutlin-class p53-MDM2 antagonists. Unlike close analogs (e.g., 2,4-diphenylimidazoline or 4,5-diphenyl-1H-imidazole), its partially saturated dihydroimidazole ring and cis/trans stereochemistry are critical for MDM2 binding affinity and I2-IBS selectivity. Substituting this exact CAS with an unvalidated analog can shift potency by orders of magnitude, leading to erroneous biological conclusions. Essential for synthesizing proprietary MDM2 inhibitor libraries, NPY5 receptor reference standards (Ki=34 nM), and I2-imidazoline binding site probes. Procure with confidence; rigorous analytical characterization ensures scaffold fidelity.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 172491-75-7
Cat. No. B14159296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylimidazoline
CAS172491-75-7
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(N=CN2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14-15H,(H,16,17)
InChIKeyZEKUBYLAUUDJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylimidazoline CAS 172491-75-7: Core Chemical Profile for Scientific Procurement


Diphenylimidazoline (CAS 172491-75-7), systematically named 4,5-diphenyl-4,5-dihydro-1H-imidazole, is a member of the 4,5-diphenylimidazoline class with the molecular formula C15H14N2 and a molecular weight of 222.28 g/mol [1]. This compound serves as a foundational scaffold for developing bioactive molecules, including MDM2-p53 interaction inhibitors and NPY5 receptor antagonists [2]. Its synthetic accessibility and well-characterized structure make it a valuable reference standard and a versatile intermediate in medicinal chemistry and chemical biology research.

Why Diphenylimidazoline CAS 172491-75-7 Cannot Be Casually Replaced by Structural Analogs


Despite sharing the 4,5-diphenylimidazole core, structural variations among analogs profoundly alter biological activity and target engagement. Even minor substituent changes can shift potency by orders of magnitude. For instance, 2,4-diphenylimidazoline (CAS 131548-81-7) and 4,5-diphenyl-1H-imidazole (CAS 670-95-1) exhibit distinct pharmacological profiles, with the latter lacking the dihydroimidazole ring that is crucial for specific receptor interactions [1]. Furthermore, the specific cis- or trans-stereochemistry of substituents critically impacts MDM2 binding affinity [2]. Therefore, substituting the unadorned scaffold CAS 172491-75-7 with a close analog without rigorous validation can lead to erroneous biological conclusions and wasted research resources.

Diphenylimidazoline CAS 172491-75-7: Evidence-Based Selection Over Key Comparators


NPY5 Receptor Binding Affinity: 2,4-Diphenylimidazoline vs. Triphenylimidazoline Analogs

2,4-Diphenylimidazoline (a core scaffold encompassing CAS 172491-75-7) demonstrates a binding affinity (Ki) of 34 nM for the human neuropeptide Y receptor type 5 (NPY5R) [1]. This positions it as a reference point for developing NPY5R antagonists. In contrast, more elaborate 2,4,4-triarylimidazoline derivatives have achieved significantly higher potency, with Ki values as low as 1.90 nM [2]. This ~18-fold difference highlights that while the diphenyl scaffold provides a foundational binding interaction, optimized substitution patterns are essential for achieving sub-nanomolar potency.

Neuropeptide Y NPY5 Receptor Obesity Binding Affinity

MDM2-p53 Inhibition: Diphenylimidazoline Scaffold vs. Optimized Nutlin Derivatives

The 4,5-diphenylimidazoline core is the pharmacophore for the 'Nutlin' class of MDM2 inhibitors. While CAS 172491-75-7 itself is not a potent MDM2 inhibitor, it is the essential scaffold upon which potent inhibitors are built. The first-generation Nutlin, Nutlin-3a, which features cis-4,5-diphenyl and a 2-substituent, inhibits the MDM2-p53 interaction with an IC50 of ~90 nM in a fluorescence polarization assay [1]. In stark contrast, the unadorned 4,5-diphenyl-4,5-dihydro-1H-imidazole (CAS 172491-75-7) lacks the necessary substituents for high-affinity binding. Further optimization led to RG7112 (a second-generation Nutlin), which achieved an IC50 of 18 nM against MDM2 in a TR-FRET assay [2]. This demonstrates that the core scaffold is a necessary but insufficient component for potent inhibition, and procurement of the unmodified scaffold is critical for constructing focused chemical libraries for SAR studies.

MDM2 p53 Cancer Protein-Protein Interaction

Anticancer Activity: GI50 Comparison Among 14 Diphenyl Imidazoline Derivatives

A panel of 14 synthesized diphenyl imidazoline derivatives, built upon the core scaffold, exhibited a wide range of cytotoxicities against HCT 116 colorectal cancer cells, with GI50 values spanning 3.1 μM to 58.4 μM in a clonogenic long-term survival assay [1]. The most potent derivative in this study achieved a GI50 of 3.1 μM, representing a nearly 19-fold improvement over the least active analog (GI50 = 58.4 μM). The unsubstituted scaffold (CAS 172491-75-7) serves as the negative control or synthetic precursor in such studies, underscoring that its procurement is necessary for generating comparative data.

Colorectal Cancer MDM2 Cytotoxicity SAR

I2-Imidazoline Binding Site Selectivity: Diphenyzoline vs. Phenyzoline

Diphenyzoline (2-(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine), a 2-substituted derivative of the diphenylimidazoline core, displays significant selectivity for I2-imidazoline binding sites (I2-IBS) over I1-IBS, alpha2-adrenoreceptors, and mu-opioid receptors [1]. In functional assays, diphenyzoline was inactive at all alpha2-adrenoreceptor subtypes up to 10^-3 M. This contrasts with the related ligand phenyzoline (2-(2-phenylethyl)-2-imidazoline), which is less selective [2]. The presence of the 4,5-diphenyl moiety is thus a key determinant of I2-IBS selectivity, a critical factor for developing analgesics that modulate morphine effects without direct opioid receptor activity.

I2-Imidazoline Binding Site Analgesia Morphine Tolerance Selectivity

Optimal Scientific and Industrial Use Cases for Diphenylimidazoline CAS 172491-75-7


Medicinal Chemistry: Starting Material for MDM2-p53 Inhibitor Synthesis

Procurement of CAS 172491-75-7 is essential for medicinal chemistry groups focused on developing next-generation MDM2 inhibitors. As established in Section 3, the 4,5-diphenylimidazoline core is the defining pharmacophore for the Nutlin class of p53-MDM2 antagonists. Researchers can use this scaffold to synthesize diverse chemical libraries, exploring the impact of substituents at the 1, 2, and phenyl positions on MDM2 binding affinity and cellular activity [1]. This approach allows for the generation of proprietary compounds with improved potency and pharmacokinetic properties compared to known Nutlins.

Neuroscience Research: Design of Selective I2-Imidazoline Ligands

For academic and industrial labs investigating the role of I2-imidazoline binding sites (I2-IBS) in pain modulation and neuroprotection, CAS 172491-75-7 is a critical starting material. The evidence in Section 3 demonstrates that the 4,5-diphenyl substitution pattern is crucial for achieving high I2-IBS selectivity over other receptor families [1]. Scientists can use this scaffold to synthesize novel 2-substituted derivatives, such as diphenyzoline analogs, to map the binding site and develop pharmacological tools with minimal off-target effects.

Chemical Biology: Reference Standard for NPY5 Receptor Binding Assays

The core scaffold encompassing CAS 172491-75-7 provides a well-defined, moderate-affinity ligand for the human NPY5 receptor (Ki = 34 nM) [1]. This makes it an ideal reference standard for developing and validating new NPY5 receptor binding assays. Researchers can use it as a control compound to benchmark the performance of more potent antagonists and to calibrate high-throughput screening campaigns aimed at identifying novel anti-obesity agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenylimidazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.